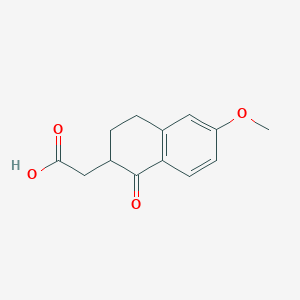

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid

Vue d'ensemble

Description

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid is an organic compound with the molecular formula C13H14O4 It is characterized by a naphthalene ring system substituted with a methoxy group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid typically involves the following steps:

Starting Material: The synthesis often begins with 6-methoxy-1-tetralone.

Oxidation: The tetralone is oxidized to introduce the keto group at the 1-position.

Acetic Acid Introduction: The acetic acid moiety is introduced through a Friedel-Crafts acylation reaction, using acetic anhydride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Catalyst Optimization: Using more efficient catalysts to increase yield.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid has shown promise in drug development due to its structural similarity to known pharmacophores. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. Research indicates that modifications to the naphthalene structure can lead to compounds with enhanced bioactivity and reduced side effects .

2. Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It has been found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through various molecular pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Agricultural Applications

1. Plant Growth Regulators

The compound has been evaluated as a potential plant growth regulator (PGR). Its structural characteristics allow it to influence plant hormone activity, promoting growth and development in crops. Field trials have demonstrated improved yield and stress resistance in treated plants .

2. Herbicide Development

Research into the herbicidal properties of this compound suggests it could serve as a basis for developing new herbicides that target specific weed species while minimizing harm to desirable crops .

Material Science Applications

1. Polymer Chemistry

The compound's unique structure is being explored for applications in polymer chemistry. It can act as a monomer or a modifier in polymer synthesis, potentially leading to materials with enhanced mechanical properties and thermal stability .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require durability under various environmental conditions .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer efficacy against breast cancer cell lines. The results indicated that specific modifications increased cytotoxicity while reducing off-target effects.

Case Study 2: Agricultural Trials

Field trials conducted on maize crops treated with this compound demonstrated a significant increase in biomass and yield compared to untreated controls. The results highlighted its potential as an eco-friendly PGR.

Mécanisme D'action

The mechanism of action of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid involves its interaction with various molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: The compound can modulate pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.

Comparaison Avec Des Composés Similaires

6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

1-Oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid: Lacks the methoxy substitution.

Uniqueness:

Methoxy Group: The presence of the methoxy group in 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid can influence its reactivity and biological activity, making it distinct from its analogs.

Chemical Properties: The methoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and properties make it a valuable compound for further research and application.

Activité Biologique

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid, also known by its CAS number 17529-16-7, is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- Melting Point : 167.5-168.5 °C

- Boiling Point : Predicted at 465.7 ± 38.0 °C

- Density : 1.239 ± 0.06 g/cm³

- pKa : Approximately 4.28 .

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. For instance:

- A study demonstrated that naphthalene derivatives could reduce inflammation in animal models by modulating the NF-kB pathway .

Analgesic Properties

The compound's analgesic properties have been explored in various studies. Analgesic activity is typically assessed through behavioral tests in animal models:

- In one study, a related naphthalene derivative showed significant pain relief in the formalin test model .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

- A structure–activity relationship (SAR) analysis indicated that modifications on the naphthalene ring can enhance cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .

The mechanisms through which this compound exerts its biological effects are still being elucidated but may involve:

- Inhibition of cell proliferation : Studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

- Modulation of signaling pathways : The compound may affect various signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vivo. |

| Study 2 | Analgesic activity | Showed effective pain relief comparable to standard analgesics in animal models. |

| Study 3 | Anticancer activity | Identified cytotoxic effects on multiple cancer cell lines with potential for further development. |

Propriétés

IUPAC Name |

2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXYHTZAHLNPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544173 | |

| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17529-16-7 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17529-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: Nolomirole is a drug that has been investigated for the treatment of heart failure. It acts as a dopamine D2 agonist and an α2-Adrenoceptor agonist. The synthesis of Nolomirole involves a multi-step process beginning with the acylation of (′)-6-(methylamino)-5,6,7,8--tetrahydronaphthalene-1,2-diol, also known as CHF-1024, with isobutyryl chloride in a tetrahydrofuran (THF) solution []. CHF-1024 itself can be synthesized through several different pathways, all of which are described in detail in the research paper. These pathways involve a variety of reactions including reductocondensation, condensation, cyclization, and demethylation reactions using a variety of reagents [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.